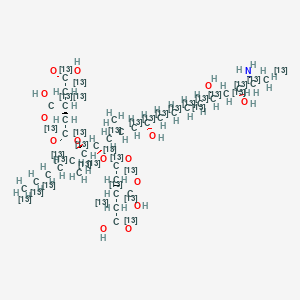
Calcium lanthanum sulfide (CaLa2S4)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Calcium lanthanum sulfide has a wide range of scientific research applications:
Biology: Its unique properties make it a candidate for various biological applications, although specific uses in this field are still under exploration.
Industry: It is used in the production of infrared dome materials and other optical components.
Wirkmechanismus
Target of Action
Calcium lanthanum sulfide (CaLa2S4) is primarily targeted for use in advanced infrared optical ceramics . Its role is to enhance the performance of these ceramics, particularly in the 8- to 12-micrometer region .
Mode of Action
The compound interacts with its target by exhibiting quantum size confinement and near-band-edge photoluminescence . This interaction results in improved optical properties of the ceramics, making them more efficient for infrared applications .
Biochemical Pathways
Its synthesis involves a wet chemistry method followed by thermal decomposition . The precursor material is first prepared via a facile ethanol-based wet chemical single-source precursor route, and then thermally decomposed in argon at high temperature to form CaLa2S4 .
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemIts physical properties, such as specific surface area and pore size, can impact its performance in its intended application .
Result of Action
The result of CaLa2S4’s action is the formation of a high-quality infrared optical ceramic. The synthesized CaLa2S4 powder exhibits a high specific surface due to a combined effect of small particle size and the existence of mesopores . This leads to improved optical and mechanical properties of the ceramics .
Action Environment
The action of CaLa2S4 is influenced by the conditions under which it is synthesized and processed. For instance, the thermal decomposition process occurs in an argon environment at high temperature . Additionally, the pressure-assisted sintering techniques used in the consolidation of CaLa2S4 ceramics can impact the densification behavior and grain growth kinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium lanthanum sulfide can be synthesized via a wet chemistry method followed by thermal decomposition. The precursor material is first prepared using an ethanol-based wet chemical single-source precursor route. This precursor is then thermally decomposed in an argon atmosphere at high temperatures to form calcium lanthanum sulfide .
Industrial Production Methods
In industrial settings, calcium lanthanum sulfide is developed as an infrared dome material. The preparation involves detailed processes to ensure the optical, thermal, and mechanical properties of the ceramic are optimized. This includes various pressure-assisted sintering techniques such as hot pressing and field-assisted sintering .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium lanthanum sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving calcium lanthanum sulfide include sulfurizing agents like carbon disulfide (CS₂) and hydrogen sulfide (H₂S). The reactions typically occur under high-temperature conditions to facilitate the formation of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the thermal decomposition of the precursor material in an argon atmosphere results in the formation of calcium lanthanum sulfide with high specific surface area and mesopores .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc sulfide (ZnS): Another sulfide-based candidate for infrared optical ceramics.
Lanthanum sulfide (La₂S₃): Shares similar properties but differs in its specific applications and synthesis methods.
Uniqueness
Calcium lanthanum sulfide stands out due to its combination of calcium and lanthanum, which imparts unique optical and mechanical properties. Its ability to be synthesized without hazardous sulfurization in carbon disulfide or hydrogen sulfide further distinguishes it from similar compounds .
Eigenschaften
InChI |
InChI=1S/Ca.La.H2S/h;;1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPUFCMKFNQXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.[Ca].[La] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2LaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12525-03-0 | |
| Record name | Calcium bis[dithioxolanthanate(1-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethyl]sulfinylacetic acid](/img/structure/B6594608.png)

![N-[(1S,2R,3E)-1-[[(beta-D-Glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenyl]heptadecanamide](/img/structure/B6594633.png)



![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)
